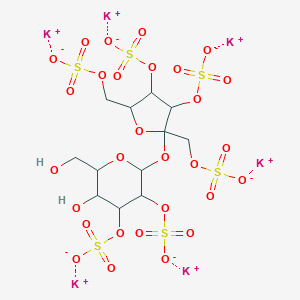

Sucrose Hexasulfate, Potassium Salt

Description

Properties

CAS No. |

386229-70-5 |

|---|---|

Molecular Formula |

C12H22KO29S6 |

Molecular Weight |

861.8 g/mol |

IUPAC Name |

hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI Key |

MHTXMFGBWXJQID-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sucrose Hexasulfate, Potassium Salt

Established Synthetic Routes for Sucrose (B13894) Sulfation

The synthesis of sulfated sucrose derivatives is a nuanced area of carbohydrate chemistry, primarily due to the presence of eight hydroxyl groups on the sucrose molecule, each with varying reactivity. The direct sulfation of unprotected sucrose often leads to a complex mixture of products with different degrees of sulfation (DS) and substitution patterns. Common sulfating agents employed for this purpose include sulfur trioxide complexes, such as sulfur trioxide-pyridine and sulfur trioxide-trimethylamine, typically used in aprotic solvents like dimethylformamide (DMF). psu.edu

The reactivity of the hydroxyl groups in sucrose is not uniform. The primary hydroxyls at positions 6, 1', and 6' are generally more reactive than the secondary hydroxyls. However, steric hindrance and intramolecular hydrogen bonding can influence the accessibility and reactivity of these sites, making precise control of the sulfation process challenging. psu.edu

Achieving a specific degree of sulfation, such as in sucrose hexasulfate, requires meticulous control over reaction conditions. The synthesis is typically approached by direct sulfation of sucrose using a carefully measured excess of a sulfating agent. The stoichiometry of the sulfating agent to sucrose is a critical parameter that must be optimized to favor the formation of the hexa-substituted product over lower or higher sulfated analogs, such as the fully substituted sucrose octasulfate. google.combertin-bioreagent.com

The reaction is generally performed in a polar aprotic solvent, with sulfur trioxide-pyridine complex in pyridine (B92270) or DMF being a common choice. psu.edugoogle.com The temperature is another crucial variable; reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to proceed at controlled temperatures to manage the exothermic nature of the sulfation and to influence the regioselectivity of the reaction. The final product is a mixture of isomers, which is then neutralized with a base, such as potassium hydroxide (B78521) or potassium carbonate, to yield the corresponding potassium salt.

Table 1: Illustrative Reaction Conditions for Sucrose Sulfation This table presents a generalized summary of typical conditions and is not exhaustive of all possible methodologies.

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Sulfating Agent | Sulfur Trioxide-Pyridine (SO₃·py) Complex | A common, moderately reactive agent for hydroxyl sulfation. psu.edu |

| Solvent | Dimethylformamide (DMF), Pyridine | Aprotic solvents that dissolve sucrose and the sulfating agent. psu.edugoogle.com |

| Stoichiometry | Molar excess of sulfating agent | Controlled to target a specific average degree of sulfation (e.g., six sulfate (B86663) groups per sucrose molecule). |

| Temperature | 0 °C to room temperature (or slightly elevated) | To control the reaction rate and minimize degradation or side reactions. |

| Neutralization | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | To deprotonate the acidic sulfate groups and form the stable potassium salt. google.com |

Controlling the degree of sulfation is primarily achieved by manipulating the molar ratio of the sulfating agent to sucrose. A higher ratio generally leads to a higher degree of sulfation. However, this approach typically yields a product with a distribution of sulfation degrees centered around the target value.

Achieving regioselectivity—the sulfation of specific hydroxyl groups—is considerably more complex. The inherent differences in reactivity between primary and secondary hydroxyls provide a limited degree of control. psu.edu For more precise control, synthetic strategies often involve the use of protecting groups. google.com This multi-step approach involves:

Selective Protection: Certain hydroxyl groups are chemically "blocked" using protecting groups. For example, bulky trityl groups can be used to selectively protect the more accessible primary hydroxyls.

Sulfation: The partially protected sucrose is then sulfated, directing the sulfate groups to the unprotected positions.

Deprotection: The protecting groups are removed to reveal the final, regioselectively sulfated sucrose derivative.

Another advanced strategy involves the formation of intermediate cyclic sulfates. For instance, reacting a diol with thionyl chloride can form a cyclic sulfite, which is then oxidized to a cyclic sulfate. psu.edu Nucleophilic opening of this ring can introduce a sulfate group at a specific position. psu.edurpi.edu While these methods offer greater control, they increase the number of synthetic steps and can be challenging to apply to a complex molecule like sucrose to achieve a specific hexasulfate isomer.

Advanced Purification Strategies for Research-Grade Sucrose Hexasulfate, Potassium Salt

The crude product from the sulfation reaction is a heterogeneous mixture containing the desired sucrose hexasulfate, along with under- and over-sulfated sucrose molecules, and inorganic salts from the neutralization step. Obtaining research-grade material necessitates advanced purification techniques.

A common first step is dialysis , which is effective for removing low molecular weight impurities like inorganic salts. nih.gov Dialysis uses a semi-permeable membrane that allows small salt molecules to pass through while retaining the larger sulfated sucrose molecules. nih.gov

For separating polysaccharides based on their degree of sulfation and size, column chromatography is the most powerful and widely used method. nih.gov

Anion-Exchange Chromatography (AEC): This technique separates molecules based on their negative charge. Since each sulfate group contributes a negative charge, AEC can effectively separate sucrose molecules with different numbers of sulfate groups. A gradient of increasing salt concentration is typically used to elute the molecules, with more highly sulfated (more negatively charged) compounds binding more tightly to the column and eluting at higher salt concentrations.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic volume. While less effective than AEC at separating by sulfation degree alone, it is useful for removing aggregates and separating the product from very high or very low molecular weight impurities.

Following chromatographic purification, the product is typically recovered by precipitation (e.g., with ethanol) or lyophilization (freeze-drying) to yield the final, purified potassium salt.

Potential for Subsequent Chemical Derivatization and Analog Synthesis for Research Applications

This compound, can serve as a scaffold for further chemical modification to create novel analogs for research purposes. The potential for derivatization depends on the specific isomeric composition of the hexasulfate mixture, as any remaining free hydroxyl groups are sites for further reaction.

Acylation/Alkylation: The un-sulfated hydroxyl groups can be esterified (acylated) or etherified (alkylated) to introduce new functional groups. For example, acylation with fatty acid chlorides could produce amphiphilic molecules with potential surfactant properties. researchgate.net

Derivatization of the Carbohydrate Core: Analogs can be synthesized by starting with a modified sucrose molecule before the sulfation step. For instance, deoxy, amino, or halogenated sucrose derivatives could be synthesized and then subjected to sulfation to produce analogs of sucrose hexasulfate with altered chemical properties. mdpi.com The synthesis of 6,6′-dichloro-6,6′-deoxysucrose from the reaction of sucrose with sulfuryl chloride highlights a potential route toward halogenated analogs. psu.edu

Reversible Derivatization for Analysis: For analytical purposes, temporary derivatives can be made. For example, derivatization with N,O-dimethylhydroxylamine can create glycosylamines that are well-suited for separation by reverse-phase HPLC, which can aid in the characterization of complex mixtures. nih.gov This derivatization is often reversible, allowing for recovery of the original sugar. nih.gov

These synthetic and derivatization strategies allow researchers to create a library of related compounds, enabling the systematic investigation of structure-activity relationships in various biological and chemical systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sucrose |

| Sulfur Trioxide-Pyridine Complex |

| Sulfur Trioxide-Trimethylamine Complex |

| Dimethylformamide (DMF) |

| Pyridine |

| Potassium Hydroxide |

| Potassium Carbonate |

| Thionyl Chloride |

| Sulfuryl Chloride |

| 6,6′-dichloro-6,6′-deoxysucrose |

| N,O-dimethylhydroxylamine |

Advanced Analytical Characterization and Quality Control in Research Contexts

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation confirms the identity of the molecule, ensuring the correct number and position of sulfate (B86663) groups on the sucrose (B13894) backbone. This is achieved primarily through a combination of nuclear magnetic resonance spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural analysis of sulfated glycans like sucrose hexasulfate. nih.govnih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are utilized to identify the individual sugar residues (glucose and fructose), their anomeric configuration, and crucially, the sites of sulfation. nih.gov

The introduction of highly electronegative sulfate groups causes a significant downfield shift in the NMR signals of the protons (¹H) and carbons (¹³C) at or near the position of sulfation. By comparing the spectra of sulfated sucrose to that of unmodified sucrose, researchers can precisely map the sulfation pattern. nih.govmdpi.com For instance, the chemical shifts of H-1' and C-1' through H-6' and C-6' on the fructose (B13574) moiety and H-1 through H-6 and C-1 through C-6 on the glucose moiety would be systematically analyzed. Two-dimensional experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings, further confirming the connectivity and substitution pattern. bmrb.ioresearchgate.net

Table 1: Representative NMR Experiments for Sulfated Sucrose Analysis

| NMR Experiment | Purpose in Structural Elucidation |

|---|---|

| ¹H NMR | Determines the number and environment of protons; sulfation causes characteristic downfield shifts. |

| ¹³C NMR | Identifies the carbon skeleton; carbons bonded to sulfate groups show significant chemical shift changes. mdpi.com |

| COSY | Correlates protons that are coupled to each other, helping to trace the proton network within each sugar ring. |

| HSQC | Correlates each proton to its directly bonded carbon, confirming C-H attachments. bmrb.io |

| HMBC | Shows correlations between protons and carbons over two or three bonds, confirming linkages and sulfation sites. bmrb.io |

| NOESY | Reveals through-space interactions between protons, which helps to determine the three-dimensional conformation of the molecule. nih.gov |

Mass spectrometry (MS) is indispensable for determining the molecular weight of sucrose hexasulfate and assessing its purity. Due to the compound's highly polar and charged nature, Electrospray Ionization (ESI) is the preferred technique, typically operated in the negative ion mode to detect the anionic sulfated molecule. nih.gov

ESI-MS analysis can confirm the degree of sulfation by identifying the molecular ion corresponding to the hexasulfated species. Furthermore, it is highly sensitive for detecting impurities, such as undersulfated (penta-, tetrasulfate) or oversulfated (hepta-, octasulfate) sucrose molecules. nih.gov This is critical for characterizing the purity of a sample. nih.gov

During the analysis, fragmentation resulting in the loss of sulfate (SO₃) groups can occur. However, these fragmentation patterns can be controlled by adjusting experimental parameters like the nozzle-skimmer voltage, which can suppress this fragmentation to yield clear data on the parent molecule's purity. nih.gov Tandem MS (MS/MS) can also be used to intentionally fragment the molecule and analyze the resulting pieces to further confirm its structure. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly HPLC, are essential for separating sucrose hexasulfate from impurities and for performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of polysulfated disaccharides. nih.govmdpi.com The high polarity of sucrose hexasulfate makes it well-suited for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography. sielc.comhelixchrom.com

A specific method for analyzing sucrose hexasulfate utilizes a BIST™ A+ column, which is a negatively-charged, cation-exchange column. sielc.com This method leverages a multi-charged positive buffer in a mobile phase with a high organic solvent content. This combination facilitates the retention and separation of the highly polar, negatively charged sucrose hexasulfate molecule. sielc.com Detection is often performed using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV-absorbing compounds like sugars. sielc.com The development of such robust HPLC methods is critical for routine purity checks and quantitative analysis in a research setting. researchgate.netwaters.com

Table 2: Example HPLC Parameters for Sucrose Hexasulfate Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | BIST A+, 2.1 x 100 mm, 5 µm, 100 Å | sielc.com |

| Mobile Phase | Gradient of Acetonitrile (MeCN) from 70% to 40% over 15 minutes | sielc.com |

| Buffer | 5 mM DMP acetate, pH 4.0 | sielc.com |

| Flow Rate | 0.4 mL/min | sielc.com |

| Detection | ELSD (Evaporative Light Scattering Detector) | sielc.com |

| Sample Conc. | 1 mg/ml in 50/50 MeCN/H₂O | sielc.com |

Role as a Reference Standard in Analytical Method Development and Validation (AMV)

A well-characterized compound serves as a reference standard, which is a highly purified substance used as a benchmark in analytical tests. Sucrose itself is widely used as a pharmaceutical secondary standard and certified reference material (CRM). sigmaaldrich.comsigmaaldrich.comusp.org

In research and development, sucrose hexasulfate, potassium salt that has been thoroughly characterized by the methods described above (NMR, MS, HPLC) can serve as an in-house or research-grade reference standard. Its primary role in quality control (QC) processes is to ensure the reliability and reproducibility of analytical methods. nih.gov

The development and validation of any quantitative assay or purity test for sucrose hexasulfate or related polysulfated compounds requires a reference standard for several key steps:

Method Validation: To confirm that an analytical method is accurate, precise, specific, and robust.

Calibration: To create standard curves for the quantification of the analyte in unknown samples.

System Suitability: To verify that the chromatography system is performing adequately before running samples.

Identity Confirmation: To confirm the identity of the analyte in a sample by comparing its retention time or spectral properties to that of the reference standard.

Ensuring the quality of materials used in research is critical, and monosaccharide or disaccharide analysis is a practical way to achieve this. nih.gov The use of a characterized reference standard is a fundamental component of quality assurance in the development of any process or product involving sucrose hexasulfate. nih.gov

Considerations for Traceability and Compliance with Pharmacopeial Standards for Research Materials

In the realm of pharmaceutical research and development, the traceability of reference materials to established pharmacopeial standards is a cornerstone of generating reliable and reproducible data. While a specific monograph for this compound may not be present in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the principles of traceability are applied to its qualification as a research-grade reference standard. nih.gov

Vendors of high-purity this compound for research applications often market it as a "fully characterized chemical compound" suitable for analytical method development and quality control applications. nih.gov The traceability for such a standard is typically established by demonstrating its purity and identity against primary standards of related compounds, such as Sucrose, for which pharmacopeial monographs exist. nih.govsielc.com

The use of secondary standards, which are qualified against primary reference standards, is a recognized practice by regulatory bodies like the FDA and is outlined in pharmacopeias. tandfonline.com These secondary standards, often designated as Certified Reference Materials (CRMs), are produced in facilities accredited to standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com The certification process involves a comprehensive characterization and the provision of a Certificate of Analysis (CoA) that details the analytical methods used and the certified purity. ncrm.org.cn This documentation establishes an unbroken chain of comparisons back to primary pharmacopeial standards.

For a compound like this compound, which is used as a reference standard for the drug Sucralfate (B611045), its characterization would be benchmarked against the standards outlined in the Sucralfate monograph, which in turn references standards for related sucrose sulfates. sielc.comnihs.go.jp

Advanced Analytical Characterization Techniques

A comprehensive analytical dossier for this compound as a research reference material would include data from a suite of advanced analytical techniques to confirm its identity, purity, and degree of sulfation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of sucrose derivatives. Both 1H and 13C NMR are employed to confirm the successful sulfation at specific positions on the sucrose backbone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn), are instrumental in assigning the complex proton and carbon signals. nih.govnih.govsouthampton.ac.uk The downfield shift of proton signals adjacent to a sulfated carbon (by approximately 0.4-0.7 ppm) provides clear evidence of sulfation. nih.gov

Illustrative NMR Data for a Sulfated Sucrose Derivative (Note: This table is representative and illustrates typical shifts for a sulfated sucrose. Actual values for this compound may vary.)

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.40 | d | 3.9 |

| H-2 | 3.55 | dd | 10.0, 3.9 |

| H-3 | 3.75 | t | 9.6 |

| H-4 | 3.45 | t | 9.4 |

| H-1' | 3.65 | s | - |

| H-3' | 4.20 | d | 8.8 |

| H-4' | 4.05 | t | 8.6 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to confirm the degree of sulfation. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing these highly polar, non-volatile molecules. e-algae.orgnih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in elucidating the structure and confirming the positions of the sulfate groups. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for quantifying any related impurities, such as under- or over-sulfated sucrose molecules or residual starting materials. Due to the high polarity of the compound, HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-exchange chromatography methods are often employed. sielc.comsielc.comhelixchrom.com A typical HPLC analysis would report the retention time of the main peak, its area percentage (purity), and the retention times and area percentages of any detected impurities.

Illustrative HPLC Purity Data (Note: This table is representative of a purity analysis for a research-grade sulfated sucrose.)

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 4.5 | 0.2 | Unidentified Impurity |

| 2 | 8.2 | 99.5 | This compound |

| 3 | 10.1 | 0.3 | Sucrose Heptasulfate, Potassium Salt |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the presence of strong absorption bands characteristic of sulfate esters (typically in the region of 1240-1260 cm⁻¹ for S=O stretching and 800-850 cm⁻¹ for C-O-S stretching) confirms the sulfation of the sucrose molecule. tandfonline.commdpi.com

Quality Control and Certificate of Analysis

A Certificate of Analysis for a research-grade this compound would typically include the following information, ensuring its quality and suitability for its intended use:

Identification: Confirmation of structure by NMR and/or MS.

Purity: Determined by a quantitative method like HPLC, often reported as a percentage.

Impurities: Identification and quantification of any related substances or residual solvents.

Water Content: Determined by Karl Fischer titration.

Inorganic Impurities: Assessed by methods like residue on ignition or ICP-MS.

Traceability Statement: A statement affirming traceability to primary pharmacopeial standards where applicable.

By employing these advanced analytical techniques and adhering to the principles of traceability, the quality and reliability of this compound as a research material are assured, thereby supporting the integrity of the scientific studies in which it is used.

Mechanistic Investigations of Biological Interactions in in Vitro Systems

Glycobiology Research Paradigms Involving Sucrose (B13894) Hexasulfate, Potassium Salt

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, utilizes sucrose hexasulfate as a reagent to probe the intricate world of carbohydrates and their interactions. medchemexpress.com This synthetic compound mimics naturally occurring sulfated glycans, enabling researchers to dissect the roles of these molecules in cellular communication, signaling, and disease.

The biosynthesis of glycans is a complex process orchestrated by a vast family of enzymes known as glycosyltransferases. These enzymes catalyze the transfer of monosaccharide moieties from nucleotide sugar donors to acceptor substrates, building the diverse array of glycan structures found in nature. nih.gov Conversely, glycosidases are enzymes that remove monosaccharides, playing a crucial role in the trimming and processing of glycans, particularly in the formation of N-glycans. nih.gov

Sucrose hexasulfate, with its defined chemical structure, can be employed in studies aimed at understanding the specificity and kinetics of enzymes involved in glycan metabolism. For instance, studies on sucrose phosphatase, an enzyme involved in sucrose synthesis in plants, have shown that the enzyme is inhibited by its product, sucrose, in a partially competitive manner. nih.govnih.gov While not directly involving the hexasulfate derivative, this highlights how sucrose and its analogs can be used to probe enzyme-substrate interactions. The sulfation pattern of sucrose hexasulfate can be systematically varied to investigate how these modifications influence the binding and catalytic activity of sulfotransferases and sulfatases, enzymes that add and remove sulfate (B86663) groups, respectively.

The specific recognition of glycans by proteins is fundamental to a myriad of biological processes. Techniques such as equilibrium dialysis and isothermal titration calorimetry are instrumental in quantifying these interactions. nih.gov Sucrose hexasulfate can be utilized as a ligand in such assays to characterize the binding affinities and specificities of glycan-binding proteins (GBPs).

A key area of investigation is the role of sulfated glycans in mediating protein-protein interactions. For example, sulfated glycans are known to be essential for the biological activities of many growth factors. By acting as a mimic of these natural ligands, sucrose hexasulfate can help elucidate the structural requirements for these interactions. Structural biology techniques, in conjunction with binding assays, can reveal how the arrangement of sulfate groups on the sucrose backbone contributes to the recognition by specific GBPs. nih.gov This knowledge is crucial for understanding how sulfation patterns on cell surface heparan sulfate proteoglycans modulate signaling pathways.

Enzyme Inhibition Studies and Mechanistic Insights

The ability of sucrose hexasulfate to interact with various enzymes makes it a valuable tool for inhibition studies, providing insights into enzyme mechanisms and informing the design of potential therapeutic agents.

While direct studies on the interaction of sucrose hexasulfate with proteolytic enzymes are not extensively detailed in the provided context, the related compound, sucralfate (B611045) (a complex of sucrose octasulfate and aluminum hydroxide), is known to protect gastric epithelial cells from damage induced by acid and pepsin, a proteolytic enzyme. targetmol.combertin-bioreagent.comscientist.com This suggests that polysulfated sucrose derivatives can interfere with the activity of proteases. The mechanism of inhibition could involve direct binding to the active site, allosteric modulation, or sequestration of the enzyme. Further kinetic studies would be necessary to determine the precise modality of inhibition (e.g., competitive, non-competitive, or mixed).

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters. The human gut microbiota, for instance, possesses a diverse array of sulfatases that are crucial for the breakdown of sulfated glycans from the host, such as those found in mucus. nih.gov Structural and functional studies of these bacterial sulfatases have revealed that they are highly specific for the glycan portion of their substrates. nih.gov

Sucrose hexasulfate can serve as a substrate or an inhibitor in studies of sulfatase activity. By systematically altering the sulfation pattern of the sucrose molecule, researchers can probe the substrate specificity of different sulfatases. For example, comparing the activity of a sulfatase on sucrose hexasulfate versus a sucrose molecule with a different number or arrangement of sulfate groups can reveal the key determinants for enzyme recognition and catalysis. Such studies contribute to our understanding of how gut microbes adapt to their environment by evolving specialized enzymes for nutrient acquisition.

Molecular Interactions with Growth Factors and Receptor Systems

One of the most well-studied areas involving sulfated sucrose derivatives is their interaction with fibroblast growth factors (FGFs) and their receptors (FGFRs). These interactions are critical for a wide range of physiological processes, including cell growth, differentiation, and angiogenesis. nih.gov

Sucrose octasulfate (SOS), a closely related compound to sucrose hexasulfate, has been shown to mimic the action of heparin in potentiating FGF signaling. nih.govnih.gov SOS can bind to both FGF and its receptor, thereby stabilizing the FGF-FGFR complex and promoting receptor dimerization, which is an essential step for signal transduction. nih.gov The high density of sulfate groups on the sucrose backbone is crucial for this activity. nih.gov

Studies have demonstrated that SOS can inhibit the binding of FGF-2 to endothelial cells and even displace pre-bound FGF-2. nih.gov Furthermore, a desulfated analog of SOS, 4,6-dihydroxysucrose hexasulfate, was found to be incapable of inducing the dimerization of the FGF2-FGFR1 complex, highlighting the importance of specific sulfate groups in this process. nih.gov These findings underscore the potential of sulfated sucrose derivatives to modulate the activity of growth factors and their signaling pathways.

Emerging Research Applications and Methodological Advancements for Sucrose Hexasulfate, Potassium Salt

Development of Advanced Delivery Systems for Experimental Research Compounds

The unique structure of Sucrose (B13894) Hexasulfate, Potassium Salt makes it a candidate for investigation in advanced drug delivery systems. Its potential is being explored in platforms designed to offer controlled release and enhanced stability for experimental compounds.

Research into advanced delivery systems has identified the potential for incorporating sulfated saccharides like Sucrose Hexasulfate, Potassium Salt into polymer matrices. google.com These systems are designed to modulate the release of therapeutic agents. The polymer matrix acts as a scaffold from which the active compound can be released over a sustained period. The inclusion of highly charged molecules such as sucrose hexasulfate within this matrix can influence the release kinetics, potentially through ionic interactions or by altering the hydration and erosion properties of the polymer. This approach is advantageous for developing modified-release preparations for research purposes. google.com

This compound, has been identified in patent literature as a component in advanced nanoparticle and liposomal formulations, particularly for the delivery of anti-cancer agents. mdpi.comresearchgate.netmdpi-res.comgoogle.comgoogle.comgoogle.com While it is a distinct molecule, its application is often mentioned alongside the more extensively studied Sucrose Octasulfate (SOS). The research on SOS provides a clear mechanistic framework for how these highly sulfated sugars function as "trapping agents" in liposomes. mdpi.com

This active loading method involves establishing an ion gradient across the liposomal membrane. The polyanionic sucrose sulfate (B86663) salt is encapsulated within the liposome's aqueous core. aacrjournals.orgnih.gov An amphipathic, weakly basic drug added to the external medium can cross the lipid bilayer. Once inside, the drug encounters the highly anionic trapping agent, forming a stable, often insoluble, nanoscale complex or precipitate. aacrjournals.orgrsc.orgresearchgate.net This process effectively traps the drug inside the liposome, leading to remarkably high drug-to-lipid ratios, enhanced stability, and controlled, sustained release of the encapsulated compound. aacrjournals.orgnih.gov

This methodology has been successfully applied to create stable nanoliposomal formulations of drugs like irinotecan (B1672180) and vinorelbine, significantly improving their retention within the carrier and their performance in preclinical models. aacrjournals.orgnih.gov Patents explicitly name Sucrose Hexasulfate as a potential trapping agent for these systems, indicating its relevance and potential in this area of research. google.comgoogle.comgoogle.com Furthermore, its potential use in micelle formulations has also been noted. google.com

Interactive Table 1: Research Findings on Sucrose Hexasulfate and Related Compounds in Delivery Systems

| Research Area | Compound(s) | Key Research Finding | Application/Significance | Source(s) |

| Polymer Matrices | Sucrose Hexasulfate | Can be incorporated into polymer matrices to create modified-release preparations. | Development of oral controlled-release platforms. | google.com |

| Liposomes | Sucrose Hexasulfate, Sucrose Octasulfate | Acts as a polyanionic "trapping agent" to actively load and stabilize drugs within liposomes. | Enables high drug-loading efficiency and sustained release for anti-cancer agents like irinotecan. | mdpi.comgoogle.comgoogle.comaacrjournals.orgnih.gov |

| Nanoparticles | Sucrose Hexasulfate, Sucrose Octasulfate | Used to create stable nanoliposomal constructs with unprecedented drug loading and in vivo retention. | Enhances stability and efficacy of nanoparticle-based drug delivery systems. | google.comaacrjournals.orgnih.gov |

| Micelles | Sucrose Hexasulfate | Mentioned as a potential component for incorporation into micelle-based delivery systems. | Exploration of novel formulation strategies. | google.com |

Role in Chemotaxis Studies and Cellular Migration Research (e.g., Fibroblasts, Endothelial Cells)

The migration of cells like fibroblasts and endothelial cells is fundamental to processes such as wound healing and angiogenesis. Research suggests that sulfated oligosaccharides can play a significant role in modulating these cellular behaviors.

A key study demonstrated that Sucrose Octasulfate (SOS) is believed to attract fibroblasts and endothelial cells through chemotaxis, a process of directed cell movement in response to a chemical gradient. google.com This activity is crucial for promoting the formation of new tissue and blood vessels during wound repair. google.com

Further research into the molecular mechanisms has shown that SOS can mimic the activity of heparin, a natural glycosaminoglycan, by binding to Fibroblast Growth Factor (FGF) and its receptor (FGFR). This binding stabilizes the FGF-FGFR complex and promotes the receptor dimerization necessary to initiate downstream signaling pathways that drive cellular responses. researchgate.net Interestingly, a direct comparison within the same study revealed that Sucrose Hexasulfate was incapable of inducing this FGF2-FGFR1 dimerization, suggesting that the specific arrangement and number of sulfate groups are critical for this biological function. This highlights the importance of the degree of sulfation for specific molecular interactions and provides a valuable tool for dissecting the structural requirements of FGF signaling and associated cell migration. researchgate.net

Development of Novel Biochemical Assays and Tools for Enzymology Research

In the field of enzymology, this compound, serves as a valuable tool and biochemical reagent. bertin-bioreagent.commedchemexpress.com Its primary application in this area is as a substrate for studying sulfatase enzymes. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, and having a well-defined, polysulfated substrate like sucrose hexasulfate allows researchers to develop assays to measure the activity of these enzymes and screen for potential inhibitors.

Furthermore, its use in comparative biochemical and structural studies, such as the investigation of FGF receptor activation, demonstrates its utility as a molecular probe. researchgate.net By comparing the bioactivity of Sucrose Hexasulfate with other sulfated molecules like Sucrose Octasulfate, researchers can elucidate the specific structural motifs required for protein-carbohydrate interactions. This makes it an important compound in the broader field of glycobiology for understanding the role of sulfation in biological systems. bertin-bioreagent.commedchemexpress.com

Future Directions in Academic Research on Sucrose Hexasulfate, Potassium Salt

Refinement and Application of Advanced Computational Modeling and Simulation Techniques

While Sucrose (B13894) Hexasulfate, Potassium Salt serves as a well-defined polysulfated molecule, a detailed understanding of its dynamic behavior, conformational flexibility, and interaction energetics at an atomic level remains a fertile ground for investigation. The future of research in this area hinges on the application and refinement of advanced computational methods. Drawing parallels from studies on more complex sulfated polysaccharides like carrageenans and glycosaminoglycans, a key initial step involves the development of precise force field parameters specifically for the sulfate (B86663) groups on the sucrose scaffold. nih.gov Techniques such as those using X-ray crystallographic data to parameterize force fields can be adapted to build highly accurate models of Sucrose Hexasulfate, Potassium Salt. nih.gov

Advanced molecular dynamics (MD) simulations can then be employed to explore its conformational landscape in aqueous solutions, predicting how the molecule folds and presents its sulfated groups for interaction. These simulations are crucial for moving beyond a static picture of the molecule and understanding its dynamic recognition by biological partners. Furthermore, computational techniques like docking and free energy calculations will be instrumental in predicting and quantifying its binding affinity to various proteins, such as enzymes and cell surface receptors. This predictive power can guide experimental work, saving significant time and resources in the lab.

| Computational Technique | Research Objective | Expected Outcome | Reference Methodology |

|---|---|---|---|

| Force Field Parameterization | To develop accurate parameters for the six sulfate groups on the sucrose backbone. | A refined force field that enables realistic molecular dynamics simulations of the compound. | Derivation from X-ray crystallographic data of sulfated monosaccharides. nih.gov |

| Molecular Dynamics (MD) Simulations | To investigate the conformational flexibility and solvent interactions of the molecule. | An understanding of the dominant shapes and orientations the molecule adopts in solution. | Simulation of random-coil chain statistics and helical conformations. nih.gov |

| Molecular Docking | To predict the binding modes and potential interactions with target proteins (e.g., sulfatases, growth factors). | Ranked list of potential protein targets and specific binding poses for further experimental validation. | Automated molecular replacement and model building used in structural biology. nih.gov |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | To calculate the binding affinity (ΔG) between this compound and its targets. | Quantitative prediction of binding strength, allowing for comparison between different targets or modified ligands. | Standard techniques applied in drug discovery and molecular recognition studies. |

Exploration of Unexplored Areas of Specificity in Complex Biological Systems

Currently, this compound is often utilized in research as a model polyanionic compound, mimicking the highly charged surfaces of biological macromolecules like heparin. However, this view may oversimplify its biological interactions. A significant future direction is to investigate whether it possesses a higher degree of specificity than previously assumed. The intricate recognition of sulfated glycans by enzymes and receptors is not solely dependent on charge density but also on the precise spatial arrangement of sulfate groups, the underlying carbohydrate structure, and other molecular features. nih.govresearchgate.net

Research into carbohydrate sulfatases, for example, has revealed that these enzymes are highly selective for the glycan component of their substrates, with non-conserved regions of the protein driving specificity towards distinct glycan targets. nih.gov Future studies should therefore explore the interaction of this compound with a wider array of biological molecules. It is plausible that it acts as a selective inhibitor or modulator for specific members of enzyme families, such as sulfatases or kinases, which have not yet been tested. Investigating its effects in complex biological contexts, such as the gut microbiome where bacterial sulfatases are crucial for metabolizing sulfated glycans, could uncover unexpected activities. researchgate.net Similarly, its interaction with the cell surface, potentially modulating signaling pathways regulated by sulfated glycosaminoglycans, warrants deeper investigation. frontiersin.org

| Biological System/Target Class | Key Research Question | Potential Significance |

|---|---|---|

| Carbohydrate Sulfatases | Does it selectively inhibit specific subfamilies of sulfatases (e.g., from the human gut microbiota)? nih.govresearchgate.net | Development of specific enzymatic tools or modulators of microbial glycan metabolism. |

| Protein Kinases | Can it modulate the activity of kinases that are known to bind sulfated molecules like heparin? | Identification of novel signaling pathway modulators. |

| Cell Surface Receptors | Does it compete with sulfated glycosaminoglycans for binding to growth factor receptors or adhesion molecules? frontiersin.org | Understanding its potential to influence cell signaling, adhesion, and growth. |

| Viral Glycoproteins | Can it specifically block the entry of certain viruses that utilize cell-surface heparan sulfate for attachment? | Basis for designing more specific antiviral agents. |

Integration into Systems Biology and Multi-Omics Research for Comprehensive Glycobiology Insights

The ultimate understanding of any molecule's function comes from placing it within the context of the entire biological system. Glycobiology is increasingly moving towards systems-level approaches and the integration of multi-omics data (genomics, proteomics, metabolomics, and glycomics) to build comprehensive models of cellular processes. glyxera.com A significant future avenue for research on this compound is its integration into such studies.

This involves using it as a probe to perturb biological systems and then measuring the downstream consequences across multiple molecular layers. For example, treating a cell culture with this compound and subsequently performing quantitative proteomics and glycomics could reveal its impact on protein expression and global glycosylation patterns. The analysis of sulfated N-glycans, despite being challenging due to their low abundance and the labile nature of sulfate groups, is becoming more robust with specialized analytical workflows. mdpi.com These methods could be employed to see if the compound alters the cell's "sulfoglycome."

Such an approach can help to map the pathways influenced by the compound, identify its primary and secondary targets, and uncover functions that are not apparent from single-target studies. This is particularly relevant for understanding how cells respond to and metabolize sulfated molecules and could provide insights into the regulation of sulfation pathways, which are implicated in numerous diseases. frontiersin.orgmdpi.com

| Omics Layer | Experimental Approach | Data to be Generated | Integrated Biological Insight |

|---|---|---|---|

| Glycomics | Treat cells with the compound; analyze released N- and O-glycans using advanced mass spectrometry. mdpi.com | Quantitative profiles of sulfated and non-sulfated glycans. | Mapping the cellular pathways perturbed by the compound; identifying potential off-target effects and compensatory mechanisms; uncovering novel biological roles in cell signaling and metabolism. |

| Proteomics | Quantitative analysis (e.g., SILAC, TMT) of the cellular proteome after treatment. | Changes in the expression levels of proteins, including those involved in glycan biosynthesis and cell signaling. | |

| Metabolomics | Analysis of small molecule metabolites to assess changes in metabolic pathways. | Alterations in central carbon metabolism, nucleotide sugar pools, and other relevant metabolites. |

Q & A

Q. What are the established methods for synthesizing sucrose hexasulfate, potassium salt, and what critical parameters influence sulfation efficiency?

Synthesis typically involves sulfation of sucrose using agents like sulfur trioxide or chlorosulfonic acid under controlled conditions. Key parameters include reaction temperature (optimal range: 0–40°C), stoichiometry of sulfating agents (e.g., 6:1 molar ratio of sulfating agent to sucrose hydroxyl groups), and neutralization with potassium hydroxide to stabilize the product . Post-synthesis purification via dialysis or ion-exchange chromatography is essential to remove unreacted reagents and byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies sulfation patterns by comparing chemical shifts of hydroxyl groups pre- and post-sulfation .

- Elemental Analysis: Measures sulfur and potassium content to verify stoichiometry (e.g., theoretical S: 18.3%, K: 22.8% for C₁₂H₁₆K₆O₂₉S₆) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity using ion-pairing reverse-phase methods with UV detection at 210 nm .

Q. How can researchers determine the solubility and stability of this compound in aqueous solutions for experimental use?

Solubility is tested via gravimetric analysis (e.g., dissolving 10 mg/mL in distilled water at 25°C) . Stability studies involve pH monitoring (optimal pH 5.5–6.5) and thermal gravimetric analysis (TGA) to assess decomposition under varying temperatures . Storage at -20°C in anhydrous form or -80°C in solution prevents hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported sulfation efficiencies during synthesis, and how do reaction conditions impact byproduct formation?

Discrepancies in sulfation efficiency arise from incomplete reaction control (e.g., moisture exposure or variable stoichiometry). Kinetic studies using real-time FT-IR or Raman spectroscopy can monitor sulfate group incorporation . Byproducts like over-sulfated derivatives (e.g., octasulfates) are minimized by optimizing reaction time (≤24 hrs) and using inert atmospheres to prevent oxidation .

Q. How can molecular dynamics (MD) simulations improve understanding of sucrose hexasulfate’s interaction with biological targets, such as gastrointestinal mucins?

MD simulations (e.g., using GROMACS or AMBER) model sulfate group interactions with mucin glycoproteins. Parameters include charge distribution (sulfate pKa ~1.5–2.0) and hydrogen-bonding dynamics. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What advanced spectroscopic methods address challenges in characterizing heterogeneous sulfation patterns in sucrose hexasulfate?

- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns distinguish positional isomers (e.g., sulfation at C6 vs. C4 positions) .

- Two-Dimensional NMR (HSQC, HMBC): Resolves overlapping signals in complex sulfated carbohydrates .

- Synchrotron X-ray Scattering: Probes long-range structural order in crystalline or amorphous forms .

Q. How do pH and ionic strength affect sucrose hexasulfate’s physicochemical properties in in vitro assays, and how can these variables be standardized?

pH-dependent aggregation is studied via dynamic light scattering (DLS), with ionic strength adjusted using potassium chloride (0.1–1.0 M) to mimic physiological conditions. Standardization protocols include pre-equilibration in buffer systems (e.g., PBS at pH 6.0) and zeta potential measurements to assess colloidal stability .

Methodological Notes

- Contradiction Analysis: Cross-validate sulfation efficiency claims using orthogonal techniques (e.g., elemental analysis + NMR) to account for method-specific biases .

- Experimental Design: Include negative controls (e.g., unsulfated sucrose) and replicate assays (n ≥ 3) to ensure reproducibility in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.